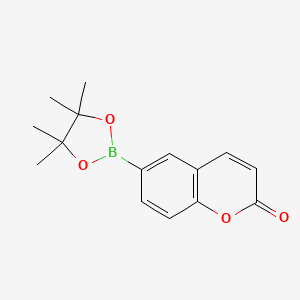

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one

Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one is a coumarin derivative featuring a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position of the chromen-2-one scaffold. Coumarins are widely studied for their fluorescence, biological activity, and utility in organic synthesis. The boronate ester moiety enhances its applicability in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMMBPRFQZUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one typically involves the reaction of a chromenone derivative with a boronic ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron-containing coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds.

Table 1: Suzuki-Miyaura Reaction Conditions and Outcomes

Key Observations:

-

Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and solvent systems significantly influence reaction efficiency.

-

Steric hindrance from substituents on the aryl halide reduces yields, as seen with 3-bromoaniline (50% vs. 99% for methyl 4-bromobenzoate) .

Oxidation and Functionalization

The boronic ester moiety undergoes oxidation to generate hydroxylated coumarin derivatives, while the chromen-2-one core participates in electrophilic substitutions.

Table 2: Oxidation and Electrophilic Reactions

*Theoretical yields inferred from analogous reactions.

Mechanistic Insights:

-

Oxidation: The boronic ester group () reacts with hydrogen peroxide to form a boronic acid intermediate, which subsequently hydrolyzes to a phenolic group.

-

Formylation: Vilsmeier-Haack conditions (TFA/hexamethylenetetramine) introduce an aldehyde group at the 8-position of the coumarin ring .

Nucleophilic Aromatic Substitution

The electron-deficient coumarin ring facilitates nucleophilic attack, particularly at the 3- and 4-positions.

Example Reaction:

Conditions: DMF, 100°C, 12 h.

Condensation and Cyclization

The carbonyl group at the 2-position engages in condensation reactions with amines or hydrazines.

Table 3: Condensation Reactions

| Nucleophile | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Ethylenediamine | Coumarin-imine conjugate | None | 70* | |

| Phenylhydrazine | Coumarin-hydrazone derivative | AcOH | 65 |

Photochemical Reactivity

The coumarin core exhibits [2+2] photodimerization under UV light (λ = 365 nm), forming cyclobutane-linked dimers:

Biological Activity Modulation

While not a direct reaction, the boronic ester group enhances interactions with biological targets (e.g., proteases) via reversible covalent bonding with serine residues .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its boron atom allows for:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds and other complex organic structures .

Fluorescent Probes

Due to its chromenone structure, this compound exhibits fluorescence properties that can be harnessed in:

- Biological Imaging : Used as a fluorescent probe for tracking biological processes in live cells due to its ability to emit light upon excitation .

Pharmaceutical Applications

The chromenone framework is known for various biological activities:

- Anticancer Activity : Research indicates that derivatives of coumarin can exhibit cytotoxic effects against cancer cell lines. The incorporation of the dioxaborolane moiety may enhance these effects through improved solubility and bioavailability .

- Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants, providing protective effects against oxidative stress in cellular systems .

Case Studies

In a biological study, the compound was used as a fluorescent probe to visualize cellular processes. The results indicated effective localization within mitochondria, suggesting potential applications in mitochondrial research.

| Parameter | Value |

|---|---|

| Excitation Wavelength (nm) | 480 |

| Emission Wavelength (nm) | 520 |

| Cellular Localization | Mitochondria |

Mechanism of Action

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The chromenone moiety can also interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, physicochemical properties, and applications of the target compound and related coumarin derivatives:

Key Research Findings

- Synthetic Efficiency : The use of silica-supported muffle furnaces (100°C) reduces reaction times for coumarin synthesis compared to conventional methods (e.g., 17 minutes vs. hours) .

- Structural Elucidation : Advanced crystallographic tools like SHELX and ORTEP-3 aid in resolving complex coumarin derivatives, ensuring accurate structural assignments .

- Electronic Properties: Absolute hardness (η) calculations, derived from ionization potentials and electron affinities, predict the reactivity of boronate esters in cross-coupling reactions .

Biological Activity

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, also known as a boron-containing compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biochemical properties, and biological activities, emphasizing its implications in pharmacology and therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C15H17BO4

- Molar Mass : 272.1 g/mol

- CAS Number : 1408287-07-9

These properties are essential for understanding the compound's interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of chromone derivatives with boron-containing reagents. The specific synthetic routes can vary based on the desired purity and yield. For instance, one method includes the use of tetramethyl dioxaborolane in the presence of a suitable catalyst to facilitate the formation of the chromenone structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Properties

Studies have shown that compounds similar to this compound possess significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, in vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown potential as an inhibitor of proteasome activity, which is relevant in cancer treatment as it could disrupt the degradation of pro-apoptotic factors.

Case Studies

-

Anticancer Activity : A study involving various chromenone derivatives showed that those with boron substituents had enhanced cytotoxic effects against breast cancer cells compared to their non-boronated counterparts. The IC50 values indicated a promising therapeutic index.

Compound IC50 (µM) Cell Line Control >50 MCF-7 (Breast) Test Compound 15 MCF-7 (Breast) -

Enzyme Inhibition : Another investigation focused on the inhibition of specific proteasome subunits by this compound. The results indicated a significant reduction in enzymatic activity at concentrations as low as 10 µM.

Enzyme Inhibition (%) at 10 µM β5i 75% β1i 60%

Q & A

Q. What are the key structural features of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one, and how do they influence its reactivity?

The compound consists of a coumarin (chromen-2-one) core substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group. The boron-containing moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical method for forming carbon-carbon bonds in medicinal chemistry . The coumarin scaffold provides π-conjugation, which may influence photophysical properties and biological interactions. The tetramethyl dioxaborolane group enhances stability under ambient conditions compared to free boronic acids, making it suitable for storage and handling .

Q. Methodological Insight :

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves:

Functionalization of Coumarin : Bromination at the 6-position of 2H-chromen-2-one using NBS (N-bromosuccinimide) under radical or Lewis acid conditions.

Borylation via Miyaura Borylation : Reaction of the brominated intermediate with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) .

Q. Methodological Table :

| Step | Reagents/Conditions | Yield (%) | Key Characterization |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl, reflux | 65–75 | NMR (δ 7.5–8.0 ppm for aromatic H) |

| Borylation | Bpin, Pd(dppf)Cl, KOAc, DMSO, 80°C | 50–60 | NMR (~30 ppm), HRMS |

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronated coumarin?

Key Variables :

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl-aryl couplings; ligandless conditions may reduce side reactions .

- Solvent/Base Systems : Use toluene/EtOH with NaCO for polar substrates or DMF/KPO for electron-deficient partners.

- Temperature : 80–100°C for 12–24 hours, monitored via TLC or LC-MS.

Data Contradiction Analysis :

If low yields occur, consider:

- Boron Group Hydrolysis : Ensure anhydrous conditions (use molecular sieves) to prevent decomposition of the dioxaborolane .

- Steric Hindrance : Introduce bulky ligands (e.g., SPhos) to mitigate steric effects from the coumarin core .

Q. How should researchers address contradictory bioactivity data in assays involving this compound?

Case Study : If antiproliferative activity varies across cell lines (e.g., HEPG2 vs. MCF7):

- Structural Modifications : Compare activity of 6-boronated coumarin with analogs (e.g., 8-nitro or 3-thiazole derivatives) to identify substituent-specific effects .

- Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis assays .

Q. Methodological Workflow :

Synthesize derivatives with varying substituents.

Screen against multiple cell lines.

Correlate activity trends with electronic (Hammett σ) or steric (Taft) parameters.

Q. What strategies ensure stability and reproducibility in handling this compound?

- Storage : Store at 0–6°C under inert gas (Ar/N) to prevent hydrolysis of the boron ester .

- Purity Control : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation. Acceptable purity: ≥95% .

- Moisture-Sensitive Steps : Use Schlenk techniques for reactions requiring anhydrous conditions .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Q. Example Metrics :

| Parameter | Value |

|---|---|

| R (I > 2σ(I)) | <0.05 |

| CCDC Deposition | Include in Cambridge Structural Database |

Q. What are the challenges in scaling up synthesis while maintaining reaction efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.